molecular formula C6H8N2O3S B13602752 4-Methoxypyridine-2-sulfonamide

4-Methoxypyridine-2-sulfonamide

Cat. No.: B13602752
M. Wt: 188.21 g/mol
InChI Key: IEIRIWCVKKWLMN-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-sulfonamide (CAS 2229248-39-7) is a sulfonamide-based heterocyclic building block with the molecular formula C6H8N2O3S and a molecular weight of 188.20 g/mol . This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Scientific literature indicates that derivatives of methoxypyridine sulfonamide are investigated as novel, potent dual inhibitors of the PI3K/mTOR signaling pathway . The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in various cancers . Researchers utilize this core structure in scaffold-hopping strategies to develop potential anti-cancer agents, with some optimized compounds demonstrating strong inhibitory activity in enzyme and cell proliferation assays . As a key synthetic intermediate, it enables the exploration of new chemical space in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

4-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C6H8N2O3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)

InChI Key

IEIRIWCVKKWLMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonation of Pyridine Derivatives with Sulfonyl Chlorides

One classical approach to prepare sulfonamides such as 4-methoxypyridine-2-sulfonamide involves reacting the corresponding amine or pyridine derivative with a sulfonyl chloride under controlled temperature and catalytic conditions.

  • Process Overview:

    • The reaction typically occurs at elevated temperatures (110–160 °C).
    • Catalysts such as amides (e.g., N,N-dimethylformamide, 1-methyl-2-pyrrolidinone) or high-boiling tertiary amines are employed to facilitate the reaction.
    • The sulfonyl chloride (e.g., methanesulfonyl chloride) is added slowly to maintain the reaction temperature and control the release of hydrogen chloride gas.
    • After reaction completion (3–12 hours), the mixture is cooled, and the product is isolated through extraction and purification steps.
  • Example Conditions:

Parameter Typical Range/Value
Temperature 120–150 °C
Reaction Time 3–7 hours
Catalyst N,N-dimethylformamide, 1-methyl-2-pyrrolidinone
Sulfonyl Chloride Equiv. ~1.5–1.6 equivalents
Solvent Toluene, sometimes combined with water for workup
  • Advantages:

    • High conversion rates and yields (up to 85%).
    • Avoids formation of bis-sulfonamide by-products.
    • Scalable for industrial applications.
  • Notes:

    • The reaction mixture is often vented to remove HCl gas.
    • Post-reaction purification involves washing with toluene and water, centrifugation, and drying under reduced pressure.

This method is exemplified in patent literature describing sulfonamide syntheses from anilines and sulfonyl chlorides with amide catalysts, which can be adapted for pyridine derivatives like this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-Hydroxypyridine-2-sulfonamide.

    Reduction: 4-Methoxypyridine-2-amine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxypyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, making it useful in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyridine-Sulfonamide Derivatives
Compound Name Substituents/Modifications Key Features Biological Relevance Reference
4-Methoxypyridine-2-sulfonamide 4-OCH₃, 2-SO₂NH₂ Hydrogen-bonding capability, moderate lipophilicity Enzyme inhibition, antimicrobial activity
N-(1-Phenylethyl)pyridine-2-sulfonamide Chiral (S)-1-phenylethyl group at sulfonamide Enhanced stereoselective binding to targets (e.g., proteases) Chiral drug intermediates
5-Methyl-pyridine-2-sulfonic acid derivatives 5-CH₃, 2-SO₃H Crystalline forms (A/B), solvate formation with alcohols Improved stability for formulation
Quinolinyl-sulfonamide derivatives Quinoline-SO₂NH₂-pyridine hybrid Extended π-system for DNA/enzyme intercalation Anticancer, kinase inhibition
2-Methoxy-N-(2-methylpyridin-4-yl)pyridine-3-sulfonamide 2-OCH₃, 3-SO₂NH₂, dihydropyran substituent Increased solubility due to dihydropyran moiety Solubility-enhanced drug candidates

Physicochemical Properties

  • Solubility: The dihydropyran-substituted derivative (from ) shows 3-fold higher aqueous solubility than this compound due to its non-planar substituent .
  • Stability: 5-Methyl-pyridine-2-sulfonic acid derivatives form stable crystalline solvates (e.g., ethanol, acetone), enhancing shelf-life compared to amorphous sulfonamides .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-Methoxypyridine-2-sulfonamide?

A common approach involves the chlorination of pyridine derivatives followed by sulfonamide formation. For example, NaClO₂-mediated oxidation of pyridine-2-thiols can yield pyridine-2-sulfonyl chlorides, which react with amines to form sulfonamides . Optimization may include using dimethylformamide (DMF) as a solvent and elevated temperatures (80–100°C) to enhance reaction efficiency. Purity can be ensured via recrystallization or column chromatography.

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • ¹H/¹³C NMR : To verify methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) group placement. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in DMSO-d₆ .
  • FTIR : Peaks near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
  • HRMS : To validate molecular weight (e.g., calculated [M+H]⁺ for C₆H₈N₂O₃S: 189.0338) .

Q. What safety protocols are essential when handling this compound?

While toxicity data are limited, general precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent Selection : Polar aprotic solvents like DMF or NMP enhance nucleophilic substitution kinetics .
  • Catalysis : Adding catalytic triethylamine (TEA) can neutralize HCl byproducts, shifting equilibrium toward product formation .
  • Temperature Control : Reactions performed at 80–100°C often achieve >80% yield, but prolonged heating may degrade sensitive moieties .

Q. How should researchers address contradictions in spectroscopic or computational data for this compound?

  • Cross-Validation : Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using B3LYP/6-31G* basis sets) .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted sulfonyl chloride) that may skew results .
  • Crystallography : If feasible, single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What computational strategies are effective for predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways (e.g., solvation effects in DMF) .
  • TDDFT : Predict UV-Vis absorption spectra for photostability assessments .

Q. How can structure-activity relationships (SAR) guide biological applications of this compound?

  • Pharmacophore Modeling : Map sulfonamide and methoxypyridine moieties to target enzymes (e.g., carbonic anhydrase) .
  • Bioisosteric Replacement : Substitute the methoxy group with halogens (e.g., -Cl) to modulate lipophilicity and binding affinity .
  • In Silico Screening : Use docking software (AutoDock Vina) to predict interactions with disease-relevant proteins .

Data Contradiction Analysis

Example : Discrepancies in reported NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Resolve by:

  • Standardizing solvent conditions .
  • Performing variable-temperature NMR to detect dynamic processes .

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